molecular formula C8H8N4O B2706289 N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide CAS No. 2248910-73-6

N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide

Cat. No. B2706289
CAS RN: 2248910-73-6
M. Wt: 176.179
InChI Key: NYPHZLYZNYGSTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

The chemical reactivity of cyanoacetamides, a class of compounds related to “N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide”, has been studied extensively. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mechanism of Action

While the exact mechanism of action for “N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide” is not available, related compounds such as N-cyanomethyl-2-chloroisonicotinamide have been studied for their effects on biological systems. For instance, N-cyanomethyl-2-chloroisonicotinamide has been found to have effects on respiration, lipid metabolism, and enzyme activities in rice plants, contributing to resistance against rice blast disease .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. While specific safety data for “N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide” is not available, safety data sheets for related compounds provide information on potential hazards, safe handling procedures, and emergency response measures .

Future Directions

The future directions for research on “N-(Cyanomethyl)-3-methylpyrazine-2-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, synthetic functional SA analogs like N-cyanomethyl-2-chloroisonicotinamide have been identified as potent priming inducers, suggesting potential applications in plant immunity .

properties

IUPAC Name

N-(cyanomethyl)-3-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-7(11-5-4-10-6)8(13)12-3-2-9/h4-5H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPHZLYZNYGSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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